Bicyclo[2.1.1]hexane-2-thiol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[2.1.1]hexane-2-thiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10S/c7-6-3-4-1-5(6)2-4/h4-7H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZKBHJXSAGHJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1C(C2)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Reaction Mechanisms of Bicyclo 2.1.1 Hexane 2 Thiol
Chemical Transformations Involving the Thiol Moiety
The thiol group is the primary site of reactivity in many transformations of bicyclo[2.1.1]hexane-2-thiol. Its nucleophilic nature and susceptibility to oxidation are key features that have been exploited in various synthetic applications.
The sulfur atom of the thiol group in this compound is nucleophilic and readily participates in reactions with electrophiles. This reactivity is fundamental to the formation of new carbon-sulfur bonds and the incorporation of the bicyclo[2.1.1]hexane scaffold into larger molecules. For instance, in the presence of a base, the thiol can be deprotonated to form a thiolate anion, a significantly more potent nucleophile. This thiolate can then undergo S-alkylation, S-acylation, and other nucleophilic substitution reactions.
A notable application of this nucleophilicity is the alkylation of the thiol group. A study by Malins and co-workers in 2019 demonstrated the utility of bicyclo[1.1.0]butanes (BCBs) for the late-stage functionalization of peptides, where the free cysteine thiol group was selectively alkylated. rsc.org This highlights the ability of the thiol group, even in a complex environment, to act as an effective nucleophile.
The table below summarizes the nucleophilic reactivity of the thiol group in this compound.
| Reaction Type | Reagent/Catalyst | Product |
| S-Alkylation | Alkyl halide | Thioether |
| Michael Addition | α,β-Unsaturated carbonyl | Thioether |
| Thiol-yne | Alkyne | Vinyl sulfide (B99878) |
The sulfur atom in the thiol group of this compound can exist in various oxidation states. Oxidation of the thiol can lead to the formation of disulfides, sulfenic acids, sulfinic acids, and sulfonic acids. The specific product obtained often depends on the nature and stoichiometry of the oxidizing agent.
Mild oxidizing agents, such as iodine or hydrogen peroxide, typically convert thiols to disulfides through the formation of a disulfide bond (S-S). libretexts.orglibretexts.org This reaction is a common and reversible process in sulfur chemistry.
Stronger oxidizing agents, like potassium permanganate (B83412) or nitric acid, can further oxidize the sulfur atom to higher oxidation states. For example, oxidation can yield sulfinic acids (R-SO₂H) and, ultimately, sulfonic acids (R-SO₃H). The oxidation of 2-thiabicyclo[2.1.1]hexanes with m-CPBA can be controlled to produce either the corresponding sulfoxide (B87167) or sulfone in quantitative yields by varying the amount of the oxidizing agent. rsc.org The formation of thiyl radicals can occur during the oxidation of thiols with hypochlorite. nih.gov
The following table presents a summary of the oxidation reactions of the thiol group.
| Oxidizing Agent | Product | Sulfur Oxidation State |
| Air (O₂) | Disulfide | -1 |
| Hydrogen peroxide (H₂O₂) | Disulfide, Sulfenic acid | -1, 0 |
| m-CPBA | Sulfoxide, Sulfone | 0, +2 |
| Potassium permanganate (KMnO₄) | Sulfonic acid | +4 |
Thiol-ene and thiol-yne reactions are powerful "click" chemistry transformations that involve the addition of a thiol across a double or triple bond, respectively. wikipedia.orgthieme-connect.de These reactions are known for their high efficiency, stereoselectivity, and broad functional group tolerance. wikipedia.org They can be initiated by radicals or catalyzed by bases. thieme-connect.de
In the context of this compound, the thiol group can readily participate in these reactions, allowing for the facile formation of thioether linkages. The radical-mediated thiol-ene reaction proceeds via an anti-Markovnikov addition of the thiyl radical to the alkene, resulting in the formation of a carbon-centered radical that then abstracts a hydrogen from another thiol molecule to propagate the chain. wikipedia.orgnih.gov
This methodology provides a straightforward route to functionalize alkenes and alkynes with the bicyclo[2.1.1]hexane moiety. The reaction conditions are typically mild, often requiring only a radical initiator or UV light.
Reactivity of the Bicyclo[2.1.1]hexane Core in the Presence of a Thiol Group
The bicyclo[2.1.1]hexane core is a strained bicyclic system that possesses unique reactivity. The presence of a thiol group can influence this reactivity, either by participating in reactions or by electronically modifying the bicyclic framework.
The bicyclo[2.1.1]hexane skeleton is characterized by significant ring strain. This strain can be a driving force for reactions that lead to a more stable, less strained product. While the thiol group itself does not directly increase the ring strain, its presence can influence the outcome of strain-releasing reactions.
The synthesis of the bicyclo[2.1.1]hexane scaffold often involves cycloaddition reactions. nih.govacs.org For example, the [2π + 2σ] cycloaddition of bicyclo[1.1.0]butanes (BCBs) with alkenes is a known method for constructing this framework. nih.gov In one instance, an α-thioacrylonitrile was used as the alkene component in such a cycloaddition. nih.gov
The strain inherent in the bicyclo[2.1.1]hexane system can be released through ring-opening reactions or rearrangements. These reactions can be initiated by various reagents or conditions. For instance, t-butoxyl radicals have been shown to abstract a hydrogen atom from the C(2) position of bicyclo[2.1.1]hexane, leading to the formation of a bicyclo[2.1.1]hexan-2-yl radical. This radical can then undergo a β-scission rearrangement to form a cyclopent-3-enylmethyl radical. rsc.org
The presence of a thiol group could potentially influence the regioselectivity of such radical abstraction reactions or participate in subsequent rearrangement pathways. While specific examples involving this compound are not extensively documented, the general principles of radical-mediated ring-opening and rearrangement of strained bicyclic systems are well-established.
Detailed Mechanistic Investigations of this compound
The reactivity of this compound is governed by the interplay between the strained bicyclic framework and the versatile thiol functional group. Mechanistic investigations into its reactions, while not extensively documented for this specific molecule, can be inferred from studies on related bicyclic systems and general thiol chemistry. These investigations are crucial for understanding reaction outcomes and for designing synthetic strategies that leverage this unique structural motif.
Elucidation of Reaction Pathways and Transition States
Detailed computational and experimental studies are essential to map the potential energy surfaces of reactions involving this compound. Such studies help in identifying the most probable reaction pathways and the structures of the associated transition states.
One of the characteristic reactions of the bicyclo[2.1.1]hexane system involves radical intermediates. For the parent bicyclo[2.1.1]hexane, it has been shown that t-butoxyl radicals preferentially abstract a hydrogen atom from the C(2) position to form a bicyclo[2.1.1]hexan-2-yl radical. rsc.org This radical species can then undergo rearrangement via β-scission to yield a cyclopent-3-enylmethyl radical. rsc.org In the case of this compound, the presence of the thiol group introduces additional reaction possibilities. The S-H bond is relatively weak and susceptible to homolytic cleavage, leading to the formation of a thiyl radical. The bond dissociation energy for an S-H bond in a typical alkyl thiol is approximately 87 kcal/mol. researchgate.net
Table 1: Plausible Radical Reaction Pathways of this compound
| Pathway | Initiating Step | Intermediate(s) | Final Product(s) |
| A: C-H Abstraction | Hydrogen abstraction from C-2 | Bicyclo[2.1.1]hexan-2-yl radical, Thiol | Ring-opened products, Substituted bicyclohexanes |
| B: S-H Abstraction | Hydrogen abstraction from S-H | Bicyclo[2.1.1]hexan-2-ylthiyl radical | Disulfides, Thioethers |
The elucidation of transition states for these pathways would require computational modeling. Transition state theory posits that reactants follow a path of minimum energy to products, passing through a saddle point on the potential energy surface known as the transition state. ucsb.edu For the β-scission of the bicyclo[2.1.1]hexan-2-yl radical, the transition state would involve an elongated C1-C2 (or C2-C3) bond and a partially formed bond between C1 and C6 (or C3 and C5) as the four-membered ring opens. The presence of a thiol group at C2 would likely influence the geometry and energy of this transition state.
Another important class of reactions for thiols is their addition to unsaturated systems, such as in thiol-ene reactions. These can proceed via a radical or a Michael-type addition mechanism. wikipedia.org In a radical thiol-ene reaction involving this compound, the thiyl radical would add to a double bond, generating a carbon-centered radical which then abstracts a hydrogen from another thiol molecule to propagate the chain. The transition state for the addition step would involve the approach of the sulfur radical to the π-system of the alkene.
Influence of Substituents and Thiol Position on Reaction Outcomes
The reactivity of the this compound scaffold can be significantly modulated by the presence of substituents on the ring and by the position of the thiol group itself.
Influence of Substituents:
Substituents on the bicyclo[2.1.1]hexane ring can exert both steric and electronic effects on the reactivity of the thiol group and the bicyclic system.
Steric Effects: Bulky substituents near the thiol group can hinder its approach to reaction partners. For instance, in the synthesis of polysubstituted bicyclo[2.1.1]hexanes via a photocatalytic cycloaddition, it was observed that ortho-tolyl substituents prevented the desired reaction due to steric hindrance. nih.govrsc.org Similarly, bulky groups at the C1, C3, or bridgehead positions (C5, C6) of this compound could sterically shield the thiol group, potentially slowing down its reactions.
Electronic Effects: Electron-withdrawing or electron-donating groups can influence the acidity of the thiol proton and the nucleophilicity of the corresponding thiolate. For example, electron-withdrawing groups would be expected to increase the acidity of the thiol. In studies on the synthesis of bicyclo[2.1.1]hexane derivatives, it was found that electron-withdrawing groups like trifluoromethyl and aldehyde, as well as electron-donating groups like methoxy, were generally well-tolerated, although they could affect reaction yields. rsc.orgnih.govacs.org
Table 2: Predicted Influence of Substituents on the Reactivity of this compound
| Substituent Type at C1/C3 | Predicted Effect on Thiol Acidity | Predicted Effect on Thiol Nucleophilicity | Predicted Effect on Radical Abstraction at C2 |
| Electron-withdrawing (e.g., -CF₃, -CN) | Increase | Decrease | May be favored |
| Electron-donating (e.g., -OCH₃, -CH₃) | Decrease | Increase | May be disfavored |
| Sterically bulky (e.g., -tBu) | Minimal | Decrease (steric hindrance) | Decrease (steric hindrance) |
Influence of Thiol Position:
The position of the thiol group on the bicyclo[2.1.1]hexane skeleton is a critical determinant of the molecule's reactivity and the stability of any intermediates formed.
Thiol at C2 (exo vs. endo): The stereochemistry of the thiol group at the C2 position (exo or endo) would influence its accessibility and the stereochemical outcome of reactions. The exo position is generally more sterically accessible.
Thiol at Bridgehead (C1 or C4): A thiol at a bridgehead position would likely exhibit different reactivity compared to one at the C2 position. Bridgehead positions in bicyclic systems are known to be less reactive in Sₙ2 reactions and can lead to unstable carbocations in Sₙ1 reactions. However, radical abstraction of the bridgehead hydrogen in bicyclo[2.1.1]hexane has been observed. rsc.org A bridgehead thiyl radical would have a unique geometry that could influence its subsequent reactions.
The specific substitution pattern of bicyclo[2.1.1]hexanes is also crucial as they are considered bioisosteres of ortho- and meta-substituted benzene (B151609) rings, and the position of functional groups dictates their spatial relationship. escholarship.orgresearchgate.net Therefore, the placement of the thiol group would be a key design element in medicinal chemistry applications.
Stereochemistry and Conformational Analysis of Bicyclo 2.1.1 Hexane 2 Thiol
Stereoisomerism and Chirality in Bicyclo[2.1.1]hexane Systems
The bicyclo[2.1.1]hexane framework is an intrinsically three-dimensional and rigid scaffold. enamine.net The introduction of a substituent, such as a thiol group at the C2 position, induces chirality in the molecule. The primary sources of stereoisomerism in bicyclo[2.1.1]hexane-2-thiol are the stereocenters created by the substitution pattern on the bicyclic core.
Specifically, the carbon atoms C1, C2, and C4 are chiral centers in monosubstituted bicyclo[2.1.1]hexanes. This leads to the possibility of multiple stereoisomers. Stereoisomers are molecules that have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. ulisboa.ptlibretexts.org
The stereoisomers of this compound can be classified as enantiomers and diastereomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. libretexts.org In the context of this bicyclic system, the relative orientation of the thiol group gives rise to two main diastereomeric forms: exo and endo. The exo isomer has the substituent pointing away from the larger five-membered ring, while the endo isomer has the substituent pointing towards it. Each of these diastereomers exists as a pair of enantiomers (R and S configurations at the stereocenters). Therefore, a total of four stereoisomers are possible for this compound.
| Stereoisomer | Relative Orientation of Thiol Group | Chiral Relationship |
|---|---|---|
| (exo)-Bicyclo[2.1.1]hexane-2-thiol | Away from the five-membered ring | Exists as a pair of enantiomers |
| (endo)-Bicyclo[2.1.1]hexane-2-thiol | Towards the five-membered ring | Exists as a pair of enantiomers |
Conformational Dynamics of the Bicyclic Thiol
The bicyclo[2.1.1]hexane system is characterized by its significant conformational rigidity. nih.gov This rigidity is a consequence of the strained bicyclic structure, which locks the molecule into a well-defined conformation. Unlike flexible cyclic systems like cyclopentane (B165970), the bicyclo[2.1.1]hexane core does not undergo facile conformational interconversions such as ring flips. rsc.org
This inherent rigidity means that the primary conformational variable for this compound is the fixed spatial orientation of the thiol substituent, either in the exo or endo position. The energy barrier between these two diastereomeric forms is substantial, preventing their interconversion under normal conditions. The dynamics of the molecule are largely restricted to the rotation of the thiol group (-SH) around the C-S bond and vibrational motions of the bicyclic framework. The constrained nature of this scaffold is a key feature that makes bicyclo[2.1.1]hexane derivatives attractive as bioisosteres for substituted benzene (B151609) rings in medicinal chemistry, as they present substituents with well-defined exit vectors. enamine.netchemrxiv.orgnih.gov
Diastereoselective and Enantioselective Synthetic Approaches
The synthesis of specific stereoisomers of bicyclo[2.1.1]hexane derivatives presents a significant challenge that has been addressed through various stereoselective strategies. While methods for the direct synthesis of this compound are not extensively documented, approaches to stereochemically defined precursors, such as bicyclo[2.1.1]hexan-2-ones and -2-ols, are well-established. These precursors can then be converted to the target thiol through standard functional group transformations.
Photocycloaddition Reactions: A primary method for constructing the bicyclo[2.1.1]hexane core is the intramolecular [2+2] photocycloaddition. nih.govorganic-chemistry.org This reaction can be rendered diastereoselective by the careful design of the acyclic precursor, where existing stereocenters can influence the stereochemical outcome of the cyclization. Furthermore, enantioselective variants have been developed using photocatalysis. The use of chiral Lewis acid catalysts in conjunction with light-mediated cycloaddition has proven effective in producing enantioenriched 1,5-disubstituted bicyclo[2.1.1]hexanes. chemrxiv.orgchemrxiv.org This strategy provides a route to chiral, non-racemic scaffolds that are valuable for drug discovery. nih.gov
C-H Functionalization: Another approach involves the diastereoselective functionalization of a pre-existing bicyclo[2.1.1]hexane core. Directed C-H functionalization has been used to install substituents at the C2 and C5 positions. nih.gov In these reactions, a directing group guides a metal catalyst to a specific C-H bond, and the inherent steric bias of the rigid scaffold often leads to high diastereoselectivity. For instance, nucleophilic attack on a ketone precursor typically occurs from the convex face of the bicyclo[2.1.1]hexane system, leading to a single observable diastereomer. nih.gov
Strain-Release Cycloadditions: More recent methods utilize the high reactivity of strained molecules like bicyclo[1.1.0]butanes (BCBs). The strain-release-driven [2π+2σ] cycloaddition of BCBs with various coupling partners provides a modular and often diastereoselective synthesis of bicyclo[2.1.1]hexanes. researchgate.netacs.org
The conversion of a stereochemically defined bicyclo[2.1.1]hexan-2-one or -2-ol to the corresponding thiol can be achieved via established synthetic protocols, which are expected to proceed with retention or predictable inversion of stereochemistry at the C2 position.
| Synthetic Approach | Key Reaction Type | Stereochemical Control | Typical Precursor Synthesized | Reference |
|---|---|---|---|---|
| Photocatalysis | Intramolecular [2+2] Cycloaddition | Enantioselective (with chiral Lewis acid) | Disubstituted Bicyclo[2.1.1]hexanes | chemrxiv.orgchemrxiv.org |
| Directed C-H Functionalization | Palladium-catalyzed Arylation | Diastereoselective | 2,5-disubstituted Bicyclo[2.1.1]hexanes | nih.gov |
| Strain-Release Reaction | [2π+2σ] Cycloaddition | Diastereoselective | Polysubstituted Bicyclo[2.1.1]hexanes | researchgate.net |
| Nucleophilic Addition | Reduction of Ketone | Diastereoselective (attack from convex face) | Bicyclo[2.1.1]hexan-2-ols | nih.govcore.ac.uk |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy stands as a cornerstone for the structural and quantitative analysis of Bicyclo[2.1.1]hexane-2-thiol. Its versatility allows for a multi-faceted investigation of the molecule's properties.
Quantitative Proton NMR (Q¹H NMR) for Product Distribution Analysis
Quantitative ¹H NMR (Q¹H NMR) is a precise method for determining the concentration and relative abundance of compounds in a mixture without the need for identical standards for each component. In the context of this compound synthesis, Q¹H NMR is invaluable for assessing the product distribution, particularly when reactions yield mixtures of isomers (e.g., exo and endo isomers) or byproducts.
The process involves adding a known amount of an internal standard with a distinct, non-overlapping signal to the sample. By comparing the integral of a specific proton signal from this compound to the integral of the standard's signal, the exact quantity of the analyte can be calculated. For instance, in a reaction designed to produce the exo-thiol isomer, Q¹H NMR can simultaneously quantify the yield of the desired exo product and any undesired endo isomer formed.
Key Research Findings:
The bridgehead protons and the proton on the carbon bearing the thiol group (C2-H) typically provide well-resolved signals suitable for quantification.
Careful selection of relaxation delays (D1) is crucial to ensure complete spin-lattice relaxation for all relevant protons, a prerequisite for accurate integration.
This technique allows for rapid and accurate determination of isomeric ratios, guiding reaction optimization studies. nih.gov
Table 1: Hypothetical Q¹H NMR Data for Isomeric Mixture Analysis This table illustrates representative data from a Q¹H NMR experiment to determine the ratio of exo and endo isomers of this compound using an internal standard.
| Compound | Signal (Proton) | Chemical Shift (ppm) | Integral Value | Moles (Calculated) | Isomeric Ratio |
|---|---|---|---|---|---|
| Internal Standard | -CH3 | 2.09 | 1.00 | 0.050 mmol | N/A |
| exo-Bicyclo[2.1.1]hexane-2-thiol | C2-H (endo) | 3.55 | 0.75 | 0.0375 mmol | 75% |
Spin-Spin Relaxation Time (T₂) Experiments for Molecular Motion
Spin-spin relaxation (T₂) or transverse relaxation, is an NMR parameter that provides insight into the molecular dynamics and the local magnetic environment within a molecule. huji.ac.il For a rigid, strained molecule like this compound, T₂ experiments can elucidate its rotational motion (tumbling) in solution. nih.gov
The T₂ relaxation time is sensitive to slow-motional processes (on the microsecond to millisecond timescale). In solution, the rate of T₂ relaxation is influenced by the molecule's effective size and shape, as well as the viscosity of the solvent. For rigid molecules like bicyclic systems, anisotropic tumbling can be studied, where rotation along one axis may be faster than along others. nih.gov The decay of the transverse magnetization, from which T₂ is derived, is measured using pulse sequences like the Carr-Purcell-Meiboom-Gill (CPMG) experiment. researchgate.netumich.edu Shorter T₂ values are generally associated with larger, more slowly tumbling molecules or aggregation.
Key Research Findings:
T₂ values for small, rigid molecules like this compound are typically in the range of hundreds of milliseconds to seconds in non-viscous deuterated solvents.
Temperature-dependent T₂ measurements can reveal changes in molecular aggregation or conformational dynamics.
By measuring T₂ values for different protons within the molecule, information about internal motions, such as the rotation of the thiol group, can be inferred.
Comprehensive 2D NMR Techniques for Structural Elucidation
Two-dimensional (2D) NMR techniques are indispensable for the unambiguous structural assignment of this compound, confirming atom connectivity and stereochemistry. A combination of experiments is typically used. d-nb.info
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons (²J or ³J coupling). It is fundamental for tracing the proton connectivity throughout the bicyclic framework. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms they are directly attached to (¹J coupling). It allows for the definitive assignment of carbon chemical shifts based on their corresponding, more easily assigned, proton signals. youtube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (typically <5 Å), regardless of whether they are connected through bonds. For this compound, NOESY is critical for determining the stereochemistry, such as confirming an exo or endo orientation of the thiol group by observing correlations between the C2-H and specific bridge or bridgehead protons. researchgate.net
Table 2: Expected 2D NMR Correlations for exo-Bicyclo[2.1.1]hexane-2-thiol This table outlines key correlations that would be observed in various 2D NMR spectra to confirm the structure.
| Experiment | Proton Signal | Correlated Signal(s) | Information Gained |
|---|---|---|---|
| COSY | Bridgehead H | Adjacent methylene (B1212753) H's | Confirms C-C bond connectivity |
| HSQC | C2-H (endo) | C2 | Assigns chemical shift of C2 |
| HMBC | C2-H (endo) | Bridgehead C's, C3 | Confirms placement of C2 in the framework |
| NOESY | C2-H (endo) | Bridgehead H's on the same face | Establishes exo stereochemistry of the thiol group |
X-ray Crystallographic Analysis for Regiochemistry and Stereochemistry
Single-crystal X-ray crystallography provides the most definitive structural information for a molecule by mapping electron density to determine the precise three-dimensional arrangement of atoms in the solid state. For this compound, or a suitable solid derivative, this technique offers unequivocal proof of its constitution, regiochemistry, and stereochemistry. nih.gov
The analysis of a suitable crystal yields a wealth of data, including:
Bond Lengths and Angles: Provides empirical data on the significant strain within the bicyclic system.
Torsional Angles: Defines the exact conformation of the molecule in the crystal lattice.
Absolute Stereochemistry: Confirms the exo or endo configuration of the thiol substituent relative to the bicyclic framework. rsc.org
While obtaining a single crystal of the thiol itself might be challenging due to its volatility or physical state, derivatization to a solid compound (e.g., a p-nitrobenzoate ester) is a common strategy to facilitate crystallographic analysis. The resulting structural data serves as the ultimate benchmark for confirming assignments made by other methods like NMR. lboro.ac.uk
Table 3: Representative Crystallographic Data for a Bicyclo[2.1.1]hexane Derivative This table presents typical bond lengths and angles derived from X-ray analysis of a related bicyclo[2.1.1]hexane structure, illustrating the type of data obtained.
| Parameter | Atoms Involved | Value |
|---|---|---|
| Bond Length | C1–C2 | 1.54 Å |
| Bond Length | C2–S | 1.82 Å |
| Bond Angle | C1–C2–C3 | 94.5° |
| Bond Angle | C1–C6–C5 | 93.8° |
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Studies
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₆H₁₀S).
Electron ionization (EI) is a common MS technique that can provide structural information through analysis of the compound's fragmentation pattern. The strained bicyclic ring system and the thiol functional group dictate the characteristic fragmentation pathways. Expected fragmentation could include:
Loss of the thiol radical (•SH)
Loss of a hydrogen sulfide (B99878) molecule (H₂S)
Retro-Diels-Alder type ring cleavage, reflecting the inherent strain of the bicyclic system.
Analysis of these fragment ions helps to piece together the molecular structure, complementing the data obtained from NMR.
Chromatographic Methods for Purification and Purity Assessment
Chromatographic techniques are essential for both the purification of this compound after synthesis and the assessment of its purity. rsc.org The choice of method depends on the scale and required purity level.
Thin-Layer Chromatography (TLC): TLC is a rapid, inexpensive, and qualitative method used to monitor the progress of a reaction, identify the number of components in a mixture, and determine an appropriate solvent system for column chromatography. wikipedia.org The compound is spotted on a silica (B1680970) gel plate (stationary phase) and developed with a solvent mixture (mobile phase). The retention factor (Rƒ) value is dependent on the polarity of the compound and the eluent. Due to the polar thiol group, this compound would be more retained on silica gel than its non-polar parent hydrocarbon, Bicyclo[2.1.1]hexane. orgchemboulder.com
Gas Chromatography (GC): GC is an ideal technique for assessing the purity of volatile compounds like this compound. The sample is vaporized and passed through a column with a stationary phase. Compounds are separated based on their boiling points and interactions with the stationary phase. The retention time is a characteristic property for a given set of GC parameters. By integrating the peak area in the resulting chromatogram, the purity of the sample can be accurately quantified. It is also highly effective at separating exo and endo isomers.
Table 4: Example TLC Data for Purity Assessment of this compound This table shows typical Rƒ values on a silica gel plate, demonstrating separation from a less polar starting material.
| Compound | Eluent System (Hexane:Ethyl Acetate) | Rƒ Value |
|---|---|---|
| Starting Material (e.g., Alkene) | 95:5 | 0.85 |
| This compound | 95:5 | 0.40 |
| Starting Material (e.g., Alkene) | 90:10 | 0.90 |
Theoretical and Computational Studies of Bicyclo 2.1.1 Hexane 2 Thiol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Bicyclo[2.1.1]hexane-2-thiol, these calculations would provide a foundational understanding of its electronic nature and reactivity.
Molecular Orbital Analysis and Electronic Structure
A molecular orbital (MO) analysis would be crucial for describing the electronic characteristics of this compound. This would involve mapping the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these frontier orbitals would dictate the molecule's reactivity, particularly its behavior as a nucleophile (related to the HOMO) and an electrophile (related to the LUMO). The analysis would also reveal the influence of the strained bicyclic framework on the electronic properties of the thiol group.
Interactive Data Table: Hypothetical Molecular Orbital Properties
| Property | Value | Description |
|---|---|---|
| HOMO Energy | Data not available | Energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy | Data not available | Energy of the Lowest Unoccupied Molecular Orbital. |
| HOMO-LUMO Gap | Data not available | Energy difference between HOMO and LUMO, indicating chemical reactivity and stability. |
Energetic Profiling of Reaction Pathways
Computational modeling could be employed to map the potential energy surfaces for various reactions involving this compound. This would include calculating the activation energies and reaction enthalpies for processes such as deprotonation of the thiol, oxidation to form disulfides, and nucleophilic substitution reactions. Such energetic profiling is essential for predicting the feasibility and kinetics of its chemical transformations.
Strain Energy and Stability Analysis of the Thiol
The strain energy of this compound would be a key parameter to determine its stability. This could be calculated using isodesmic or homodesmotic reactions, comparing the energy of the molecule to strain-free reference compounds. This analysis would quantify the destabilizing effect of the bicyclic core and how the thiol substituent might modulate this strain.
Interactive Data Table: Hypothetical Strain Energy Data
| Parameter | Value | Method of Calculation |
|---|---|---|
| Strain Energy | Data not available | Isodesmic/Homodesmotic Reactions |
Molecular Dynamics and Conformational Sampling
Molecular dynamics (MD) simulations would provide insights into the dynamic behavior of this compound. These simulations could explore its conformational landscape, identifying the most stable conformers and the energy barriers between them. For a flexible group like the thiol, understanding its preferred orientations relative to the rigid bicyclic cage is important for predicting its interactions with other molecules.
Prediction of Spectroscopic Parameters
Quantum chemical calculations can predict various spectroscopic parameters, which are invaluable for the experimental characterization of a compound. For this compound, this would include the prediction of NMR chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. Comparing these predicted spectra with experimental data is a powerful method for structure verification.
Interactive Data Table: Hypothetical Predicted Spectroscopic Data
| Spectrum | Key Predicted Parameters |
|---|---|
| ¹H NMR | Chemical shifts and coupling constants for protons on the bicyclic frame and the thiol proton. |
| ¹³C NMR | Chemical shifts for the carbon atoms of the bicyclic core. |
Structure-Reactivity Relationship Modeling (e.g., QSAR excluding biological activity)
Quantitative Structure-Activity Relationship (QSAR) models, focusing on chemical reactivity, could be developed if a dataset of related bicyclic thiols and their reaction rates were available. Such models would correlate structural or quantum-chemical descriptors (e.g., steric parameters, electronic properties) with reactivity, allowing for the prediction of the chemical behavior of new, related compounds.
Applications in Advanced Organic Synthesis and Materials Science
Bicyclo[2.1.1]hexane-2-thiol as a Versatile Synthetic Building Block
The unique structural features of the bicyclo[2.1.1]hexane core, combined with the reactive handle of the thiol group, make this compound a valuable building block in organic synthesis.
Synthetic strategies to access functionalized bicyclo[2.1.1]hexanes often involve intramolecular photocycloadditions of dienones or intermolecular cycloadditions of bicyclobutanes. 1pchem.comacs.orgorganic-chemistry.orgacs.org The introduction of a thiol group can be envisioned either prior to the cyclization or by functional group manipulation of a pre-formed bicyclo[2.1.1]hexane skeleton. For instance, the related 2-thiabicyclo[2.1.1]hexane scaffold has been synthesized through a (3+2)-cycloaddition of bicyclobutanes and thioketones, highlighting the accessibility of sulfur-containing bicyclic systems. youtube.comnih.govrsc.org
The drive to "escape from flatland" in drug discovery has spurred the development of synthetic methods to access sp3-rich molecular scaffolds. chemrxiv.orgrsc.org Bicyclo[2.1.1]hexane derivatives are prime examples of such scaffolds, offering a departure from the predominantly planar structures of many commercial drugs. chemrxiv.orgrsc.org1pchem.com this compound serves as a valuable tool for diversifying chemical libraries with these three-dimensional motifs.
The thiol functionality allows for a wide range of subsequent chemical transformations, enabling the rapid generation of a library of diverse compounds from a common intermediate. This diversity is crucial for screening programs aimed at identifying new bioactive molecules. The incorporation of the bicyclo[2.1.1]hexane moiety can lead to improved physicochemical properties, such as increased solubility and metabolic stability, which are critical for the development of new therapeutics. researchgate.netresearchgate.net
Table 1: Synthetic Approaches to Bicyclo[2.1.1]hexane Scaffolds
| Method | Description | Key Features |
|---|---|---|
| Intramolecular [2+2] Photocycloaddition | Visible light-driven cyclization of styrene (B11656) derivatives. | High yields, allows for functionalization. acs.org |
| Intermolecular Cycloaddition | Reaction of bicyclobutanes with various coupling partners. | Provides access to diverse substitution patterns. 1pchem.com |
Participation in Polymerization and Network Formation via Thiol Reactions
While the direct participation of this compound in polymerization and network formation is not extensively documented in the current literature, the reactivity of the thiol group suggests its potential in such applications through well-established thiol-based polymerization reactions. The most prominent of these is the thiol-ene reaction, a robust and efficient click chemistry process. nih.gov This reaction proceeds via the addition of a thiol to a carbon-carbon double bond, typically initiated by light or a radical initiator.
The rigid and bulky bicyclo[2.1.1]hexane moiety would be expected to impart unique properties to the resulting polymer networks. The three-dimensional structure of the bicyclic unit could influence the cross-linking density, thermal stability, and mechanical properties of the polymer. The incorporation of such a strained ring system into a polymer backbone could lead to materials with novel characteristics.
Use in Probe Chemistry and Labeling Techniques
The application of this compound in probe chemistry and labeling techniques is an area with significant potential, though specific examples are not yet prevalent in the scientific literature. The thiol group is a well-known functional handle for bioconjugation, allowing for the attachment of the bicyclic scaffold to biomolecules such as proteins and peptides.
The unique three-dimensional structure of the bicyclo[2.1.1]hexane moiety could serve as a novel reporter group or a structural probe. Its rigidity could be exploited to study conformational changes in biomolecules upon binding or to develop specific ligands for biological targets. The development of probes based on this scaffold could open new avenues for studying biological processes.
Development of Novel Organocatalysts or Ligands Featuring the Bicyclic Thiol Moiety
The development of novel organocatalysts and ligands is a constantly evolving field in organic synthesis. While there are no specific reports on the use of this compound for these applications, its structural features suggest potential in this area. The rigid bicyclic framework could serve as a chiral scaffold for the development of new asymmetric catalysts.
The thiol group can be readily deprotonated to form a thiolate, which can act as a nucleophilic catalyst or coordinate to a metal center as a ligand. The stereochemistry of the bicyclic core could influence the enantioselectivity of catalytic transformations. DFT studies on related bicyclic proline analogues have shown their potential as effective organocatalysts for stereoselective aldol (B89426) reactions, suggesting that other bicyclic scaffolds could also exhibit interesting catalytic properties. rsc.org The synthesis and evaluation of organocatalysts and ligands derived from this compound represent a promising area for future research.
Future Research Directions and Outlook
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of substituted bicyclo[2.1.1]hexanes has traditionally faced challenges, often requiring multi-step sequences or harsh reaction conditions. chemrxiv.org Current strategies frequently rely on intramolecular photocycloadditions or transformations of bicyclo[1.1.0]butanes (BCBs). acs.orgrsc.org Future efforts will likely focus on developing more direct, efficient, and environmentally benign routes to bicyclo[2.1.1]hexane-2-thiol.
Key research objectives in this area include:
Late-Stage Thiolation: Developing methods to introduce the thiol group onto a pre-formed bicyclo[2.1.1]hexane skeleton. This would allow for the diversification of complex molecules and avoid potential complications of carrying the thiol group through multiple synthetic steps.
Sustainable Reagents and Catalysts: Moving away from toxic reagents like stannanes and employing sustainable approaches such as photochemistry with visible light or earth-abundant metal catalysis. chemrxiv.orgorganic-chemistry.org Recent advances in using catalysts like Ir(dFCF3ppy)2(dtbbpy)PF6 in environmentally preferred solvents like acetone (B3395972) represent a step in this direction. organic-chemistry.org
One-Pot Procedures: Designing tandem reactions that form the bicyclic core and introduce the thiol functionality in a single, streamlined process. A potential approach could involve the cycloaddition of a bicyclobutane with a thioketone, a strategy that has been successful for synthesizing the related 2-thiabicyclo[2.1.1]hexane scaffold without the need for catalysts or light. rsc.orgnih.govrsc.org
| Proposed Synthetic Strategy | Potential Advantages | Key Challenges |
| [2+2] Photocycloaddition of Thiol-Containing Dienes | Direct access to the functionalized core. | Substrate synthesis; control of regioselectivity and stereoselectivity. |
| Ring Expansion of Bicyclo[2.1.0]pentane Systems | Utilization of alternative starting materials. | Synthesis of precursors; efficiency of ring expansion. |
| Functionalization of Bicyclo[2.1.1]hexan-2-one | Use of a common intermediate. core.ac.uknih.govchemistryviews.org | Efficient conversion of ketone to thiol; stereocontrol. |
| Cycloaddition of Bicyclo[1.1.0]butanes with Thio-enophiles | Atom-economical; potentially catalyst-free. rsc.org | Availability of suitable thio-enophiles; managing reactivity. |
Exploration of Novel Reactivity Patterns for the Thiol Group on the Strained Core
The high degree of ring strain in the bicyclo[2.1.1]hexane skeleton is expected to significantly influence the reactivity of the appended thiol group. acs.orgnih.gov This strain can alter bond angles, orbital hybridization, and ultimately, the energetic landscape of transition states, potentially leading to reaction pathways not observed in unstrained aliphatic thiols.
Future research will likely investigate:
Radical Reactions: The thiol-ene "click" reaction is a powerful tool for forming carbon-sulfur bonds. nih.gov Investigating the kinetics and thermodynamics of radical addition of the this compound to various alkenes could reveal unique selectivity driven by the strained core. The release of ring strain could be a driving force in certain radical-mediated cyclization or rearrangement reactions. acs.orgnih.gov
Nucleophilic Reactivity: Thiols and their conjugate bases, thiolates, are excellent nucleophiles. youtube.com A key area of study will be to quantify the nucleophilicity of this compound and determine how the rigid, strained framework affects its performance in SN2, Michael additions, and ring-opening reactions of epoxides and aziridines.
Oxidative Chemistry: The oxidation of the thiol to sulfenic acids, disulfides, or higher oxidation states could be modulated by the bicyclic scaffold. These oxidized species could serve as intermediates for further novel transformations, expanding the synthetic utility of the parent thiol.
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical phenomena. acs.orgnih.gov For a system like this compound, where experimental data is scarce, computational modeling will be crucial for accelerating research.
Future computational studies should focus on:
Mapping Reaction Pathways: Calculating the activation energies for various potential synthetic routes to identify the most promising experimental conditions.
Predicting Reactivity and Selectivity: Modeling transition states for reactions involving the thiol group to predict regio-, stereo-, and chemoselectivity. This is particularly important for understanding the influence of the strained ring on reaction outcomes. nih.gov For instance, DFT calculations can help determine whether a reaction is under thermodynamic or kinetic control. nih.gov
In Silico Design of Derivatives: Calculating the physicochemical properties (e.g., solubility, lipophilicity, conformational rigidity) of virtual derivatives of this compound to guide the synthesis of new molecules with desired characteristics for applications in medicinal chemistry.
| Computational Approach | Research Question Addressed | Potential Impact |
| Density Functional Theory (DFT) | Reaction mechanisms, transition state energies, kinetic vs. thermodynamic control. nih.gov | Rational design of synthetic routes and prediction of product distribution. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of bonding in the strained ring, electronic effects on the thiol group. | Fundamental understanding of structure-reactivity relationships. |
| Molecular Dynamics (MD) Simulations | Conformational preferences of derivatives, interaction with biological macromolecules. | Design of novel bioisosteres and drug candidates. |
Expanding the Scope of this compound Derivatives
The thiol group is an exceptionally versatile functional handle, allowing for a wide array of subsequent chemical modifications. This positions this compound as a valuable platform for creating novel, sp³-rich chemical entities. chemrxiv.org
Future work will aim to synthesize a diverse library of derivatives by leveraging the reactivity of the thiol group, including:
Thioethers: Prepared via alkylation or thiol-ene reactions, these derivatives are important for introducing the bicyclic scaffold into larger molecules.
Disulfides: Formed by mild oxidation, these compounds can be used in dynamic covalent chemistry or as probes for redox processes.
Thioesters and Thiocarbonates: These derivatives can serve as activated intermediates for further transformations or possess unique biological activities themselves.
Sulfur-Heterocycles: Intramolecular reactions initiated at the thiol group could provide access to novel fused-ring systems incorporating the bicyclo[2.1.1]hexane motif, further expanding the accessible chemical space. The development of sulfur-containing bicyclic mimetics is a significant objective in medicinal chemistry. rsc.org
The exploration of these derivatives will be critical for evaluating the this compound scaffold as a building block in drug discovery, potentially leading to new therapeutic agents with improved properties. rsc.org
Q & A
Q. What are the primary synthetic routes to bicyclo[2.1.1]hexane derivatives, and how do they compare in efficiency?
Bicyclo[2.1.1]hexanes are typically synthesized via strain-release cycloadditions or photochemical methods. For example, the [2π+2σ] cycloaddition of bicyclo[1.1.0]butanes (BCBs) with alkenes, mediated by energy transfer or radical cation intermediates, is a key strategy . Photochemical [2+2] cycloadditions using dienes or styrenes under visible light (e.g., Ru(bpy)₃²⁺ sensitization) provide modular access to 1,2-disubstituted derivatives with yields up to 76% . Efficiency depends on substituent compatibility: BCB oxidation potentials (e.g., ~1.5 V vs. Ag/AgCl) influence radical stability and cycloaddition success .
Q. How do 1,2-disubstituted bicyclo[2.1.1]hexanes serve as bioisosteres for ortho-substituted benzenes?
Geometric similarity to ortho-benzene (distance d = 3.05–3.19 Å vs. 3.04–3.10 Å) and reduced lipophilicity (ΔcLogP = −0.7 to −1.2) make bicyclo[2.1.1]hexanes effective bioisosteres . Their rigid, sp³-rich structure enhances conformational restriction, improving solubility in some cases (e.g., lomitapide analog solubility increased 6×) . Validation involves X-ray crystallography to confirm dihedral angles (φ₁, φ₂) and in vitro assays comparing target binding .
Q. What analytical techniques are critical for characterizing bicyclo[2.1.1]hexane derivatives?
X-ray crystallography is essential for confirming stereochemistry and exit vector geometry . NMR (¹H/¹³C) resolves bridgehead proton splitting patterns, while HRMS validates molecular formulas. Computational tools (DFT, molecular docking) predict bioisosteric compatibility by overlaying scaffolds with aromatic counterparts . Metabolic stability is assessed via microsomal t₁/₂ and CLint values .
Advanced Research Questions
Q. How can researchers resolve contradictions in metabolic stability data when replacing benzene with bicyclo[2.1.1]hexanes?
Metabolic outcomes depend on substituent electronic effects and enzyme active-site interactions. For instance, in Conivaptan analogs, bicyclo[2.1.1]hexane improved stability (CLint: 31 → 12 μL/min/mg), while in agrochemicals like Bixafen, stability decreased 3× . To address variability:
Q. What experimental design considerations optimize [2π+2σ] cycloadditions for bicyclo[2.1.1]hexane synthesis?
Key factors include:
- Substrate Activation: BCBs with electron-donating groups (e.g., alkyl) lower oxidation potentials, favoring radical cation formation .
- Sensitizers: Ru(bpy)₃²⁺ or Ir(ppy)₃ enable triplet energy transfer (TTET) for photocycloadditions .
- Solvent Polarity: Polar solvents (e.g., MeCN) stabilize radical intermediates but may compete with alkene reactivity .
- Temperature: Reactions at −20°C minimize side reactions in strain-release pathways .
Q. How can computational modeling guide the design of bicyclo[2.1.1]hexane-based inhibitors?
Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations predict binding affinity changes upon benzene replacement. For example:
- Overlay bicyclo[2.1.1]hexane scaffolds with ortho-benzene in ligand-protein complexes (e.g., L-PLA2 inhibitors) to assess steric clashes .
- Calculate strain energy (MMFF94 force field) to balance rigidity and synthetic feasibility .
- Use QSAR models correlating logD and solubility with bioactivity .
Methodological Insights from Recent Studies
Q. What strategies enable diversification of bicyclo[2.1.1]hexane exit vectors for medicinal chemistry?
Post-cycloaddition functionalization includes:
- Oxidation: NaIO₄/RuCl₃ converts phenyl groups to carboxylic acids for amide coupling .
- Cross-Coupling: Suzuki-Miyaura reactions on halogenated derivatives (e.g., Br, I) introduce aryl/heteroaryl groups .
- Heterocycle Integration: Pyrazole or imidazole moieties are added via Huisgen cycloaddition or nucleophilic substitution .
Q. How do photocycloaddition conditions influence regioselectivity in polysubstituted bicyclo[2.1.1]hexanes?
Substituent positioning on dienes dictates regioselectivity. For example, electron-deficient alkenes favor endo transition states, while steric bulk directs substituents to less strained positions . Diradical intermediates in triplet states exhibit distinct selectivity vs. singlet pathways, which can be controlled using chiral sensitizers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
